![molecular formula C20H17ClFN3O3 B2595439 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide CAS No. 1421462-02-3](/img/structure/B2595439.png)
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide is a synthetic organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is typically added through a similar nucleophilic substitution reaction, using a fluorophenol and an appropriate leaving group on the pyrimidine ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- **2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide
- **2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-ethylpropanamide
- **2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylbutanamide
Uniqueness
Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups. These properties can include differences in biological activity, chemical reactivity, and physical characteristics, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-20(2,28-15-9-7-13(21)8-10-15)18(26)25-14-11-23-19(24-12-14)27-17-6-4-3-5-16(17)22/h3-12H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSPRGCBGDRQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2595356.png)
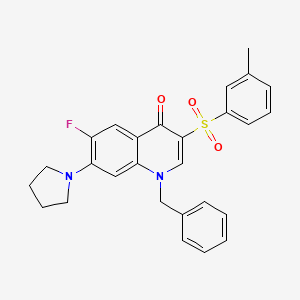
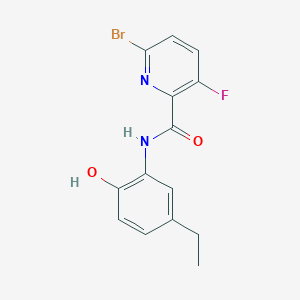
![1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)
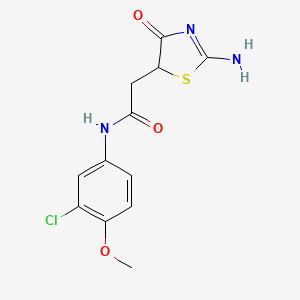
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)
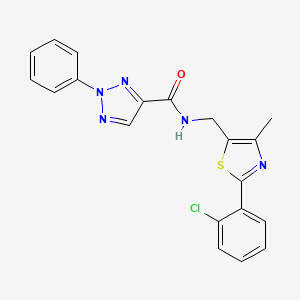
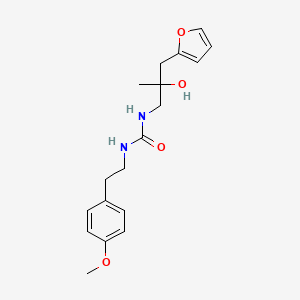
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2595367.png)
![(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2595369.png)
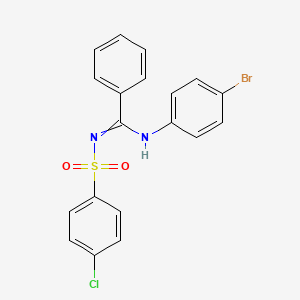
![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)
![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
